molecular formula C14H10ClN B1456094 3-(3-Chloro-4-methylphenyl)benzonitrile CAS No. 253679-13-9

3-(3-Chloro-4-methylphenyl)benzonitrile

Cat. No.: B1456094
CAS No.: 253679-13-9
M. Wt: 227.69 g/mol
InChI Key: UHBIPJZPCKGXMO-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10ClN and a molecular weight of 227.69 g/mol . It is also known by its IUPAC name, 3’-chloro-4’-methyl [1,1’-biphenyl]-3-carbonitrile . This compound is characterized by the presence of a chloro group and a methyl group attached to a biphenyl structure, with a nitrile group at the para position relative to the chloro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)benzonitrile typically involves the nitration of toluene to produce 4-nitrotoluene, followed by chlorination to yield 3-chloro-4-nitrotoluene. This intermediate is then subjected to a reduction reaction to form 3-chloro-4-methylaniline, which is subsequently converted to the desired benzonitrile through a Sandmeyer reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process typically involves the use of catalysts and solvents that facilitate the reactions while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-methylphenyl)benzonitrile is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBIPJZPCKGXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718384
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253679-13-9
Record name 3′-Chloro-4′-methyl[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253679-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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